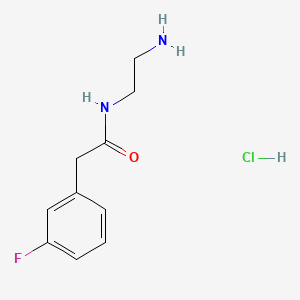![molecular formula C14H14F3NO B13465343 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[221]heptane is a bicyclic compound that features a unique structure with a trifluoromethyl group and a benzoyl group attached to a nitrogen-containing azabicyclo[221]heptane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.2.1]heptane core, which can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen or carbon atoms.
Scientific Research Applications
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A similar bicyclic compound with two nitrogen atoms in the ring.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group attached to the bicyclic scaffold.
Uniqueness
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is unique due to the presence of both a benzoyl and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C14H14F3NO |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-2-yl]methanone |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)13-7-6-10(8-13)9-18(13)12(19)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
RSQXUWFRLWGXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2C(=O)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
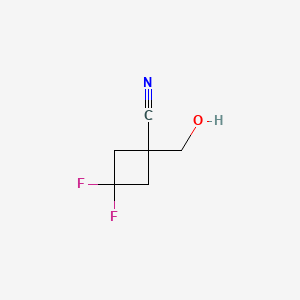
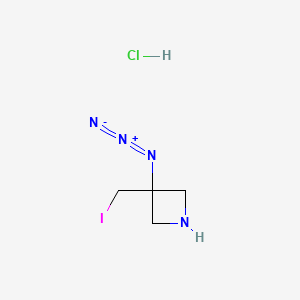
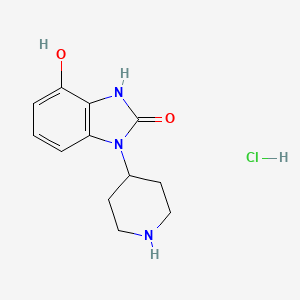
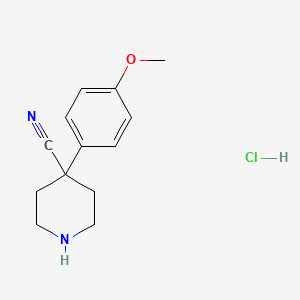
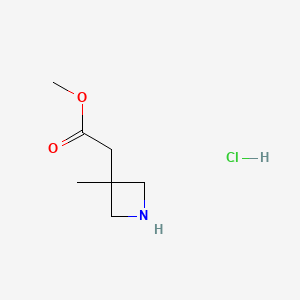
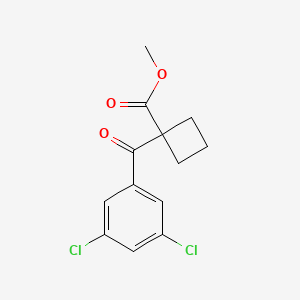
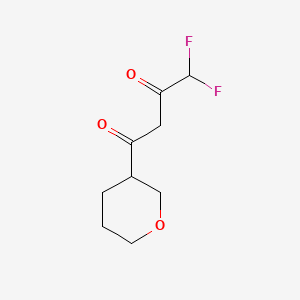
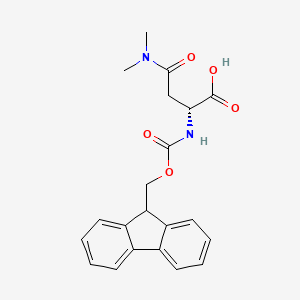
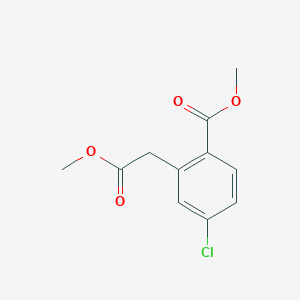
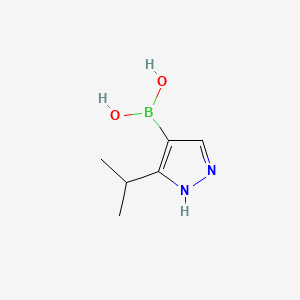
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
